2-Bromo-5-(dimethylamino)benzaldehyde
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Overview
Description
2-Bromo-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position and a dimethylamino group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(dimethylamino)benzaldehyde typically involves the bromination of 5-(dimethylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(dimethylamino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 2-Bromo-5-(dimethylamino)benzoic acid.
Reduction: 2-Bromo-5-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-(dimethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group. The dimethylamino group can influence the reactivity and selectivity of the compound by donating electron density to the aromatic ring, thus affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tert-butyl)benzaldehyde
- 2-Bromo-5-trifluoromethylbenzaldehyde
- 2-Bromo-5-methylbenzaldehyde
Uniqueness
2-Bromo-5-(dimethylamino)benzaldehyde is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where electron-donating substituents are required. Additionally, the combination of the bromine atom and the dimethylamino group allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
828916-47-8 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)8-3-4-9(10)7(5-8)6-12/h3-6H,1-2H3 |
InChI Key |
GWQSBLOOKPOMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
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